5-(2-Phenylhydrazinyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a phenylhydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of phenylhydrazine with a pyrimidine derivative. One common method involves the reaction of phenylhydrazine with barbituric acid under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The phenylhydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Azo derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenylhydrazinyl pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which 5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The phenylhydrazinyl group may play a key role in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor with potential anticancer properties.
Uniqueness
5-(2-Phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
31730-50-4 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(2-phenylhydrazinyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c15-9-8(6-11-10(16)12-9)14-13-7-4-2-1-3-5-7/h1-6,13-14H,(H2,11,12,15,16) |
InChI Key |
VAWSPZYYMANGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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